molecular formula C19H29N3O4S B11161112 1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161112
M. Wt: 395.5 g/mol
InChI Key: OLQPZGXDMAJTKM-UHFFFAOYSA-N
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Description

1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a diethylsulfamoyl phenyl group, and a pyrrolidine ring with a carboxamide and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Diethylsulfamoyl Phenyl Group:

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-N-[4-(methylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
  • 1-tert-butyl-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
  • 1-tert-butyl-N-[4-(propylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the diethylsulfamoyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different alkyl groups on the sulfonamide moiety, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

1-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H29N3O4S/c1-6-21(7-2)27(25,26)16-10-8-15(9-11-16)20-18(24)14-12-17(23)22(13-14)19(3,4)5/h8-11,14H,6-7,12-13H2,1-5H3,(H,20,24)

InChI Key

OLQPZGXDMAJTKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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